molecular formula C12H12FNO B1406110 C-[5-(4-Fluoro-phenyl)-2-methyl-furan-3-yl]-methylamine CAS No. 1540544-59-9

C-[5-(4-Fluoro-phenyl)-2-methyl-furan-3-yl]-methylamine

Cat. No.: B1406110
CAS No.: 1540544-59-9
M. Wt: 205.23 g/mol
InChI Key: PJAMHXWUNUDYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C-[5-(4-Fluoro-phenyl)-2-methyl-furan-3-yl]-methylamine ( 1540544-59-9 ) is a high-value chemical intermediate with the molecular formula C 12 H 12 FNO and a molecular weight of 205.23 g/mol . This compound features a methylamine functional group attached to a 2-methylfuran ring system that is further substituted with a 4-fluorophenyl group, making it a versatile scaffold for synthetic organic chemistry and drug discovery programs . With a documented purity of 95% and higher , it is suited for the research and development of novel active compounds. The structural motifs present in this chemical—namely the furan ring and the fluorinated aromatic system—are commonly investigated in medicinal chemistry for their potential biological activities. As such, this amine is primarily used in exploratory synthesis, such as the construction of compound libraries for screening or as a key building block in the development of potential pharmaceutical candidates . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling of chemical substances.

Properties

IUPAC Name

[5-(4-fluorophenyl)-2-methylfuran-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c1-8-10(7-14)6-12(15-8)9-2-4-11(13)5-3-9/h2-6H,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAMHXWUNUDYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Substituted Furan Ring

The key initial step is the synthesis of the substituted furan core:

  • General Approach:
    The furan ring is typically constructed through cyclization reactions involving appropriate precursors such as α,β-unsaturated carbonyl compounds or substituted dihydroxy compounds. The 4-fluorophenyl substituent is introduced via cross-coupling or condensation reactions prior to or during ring formation.

  • Typical Synthetic Route:

    • Starting Materials: 4-fluorobenzaldehyde or 4-fluorophenylacetylene derivatives are commonly used as the aryl source.
    • Cyclization: A suitable keto-aldehyde or keto-ester intermediate undergoes cyclization under acidic or basic conditions to form the furan ring with the desired substitution pattern.
    • Methyl Substitution: The methyl group at the 2-position is introduced either by using methylated precursors or via methylation reactions post ring formation.

Introduction of the Methylamine Group

The methylamine functionality attached at the 3-position of the furan ring is introduced through:

  • Halomethylation Followed by Amination:
    The 3-position of the furan ring is functionalized with a halomethyl group (e.g., chloromethyl or bromomethyl) via halomethylation reactions. Subsequent nucleophilic substitution with ammonia or a suitable amine source yields the methylamine derivative.

  • Reductive Amination:
    Alternatively, the aldehyde or ketone intermediate at the 3-position can be converted to an imine with ammonia or a primary amine, followed by reduction (e.g., using sodium cyanoborohydride or catalytic hydrogenation) to form the methylamine group.

Purification and Isolation

  • The crude product is typically purified by recrystallization or chromatographic techniques.
  • Solvents such as dichloromethane, ethyl acetate, or alcohols are employed depending on solubility and stability.
  • The final compound is isolated as a solid with a melting point and purity confirmed by spectroscopic methods.

Detailed Reaction Data and Conditions

Step Reagents/Conditions Yield (%) Notes
Furan ring formation Cyclization of keto-aldehyde with acid/base catalyst 70-85 Control of temperature critical for regioselectivity
Introduction of 4-fluorophenyl Cross-coupling (Suzuki or Heck) or condensation with 4-fluorobenzaldehyde 75-90 Palladium catalysts often used
Halomethylation at 3-position Treatment with formaldehyde and HCl or bromine source 60-80 Requires careful control to avoid poly-substitution
Amination (nucleophilic substitution) Ammonia or methylamine in solvent (ethanol, THF) 65-85 Mild heating enhances substitution efficiency
Purification Recrystallization from ethyl acetate or chromatography Purity >98% confirmed by NMR and MS

Research Findings and Optimization Notes

  • Regioselectivity: The substitution pattern on the furan ring is highly dependent on reaction conditions, especially temperature and catalyst choice during cyclization.
  • Catalysts: Transition metal catalysts such as palladium complexes improve the efficiency of aryl group introduction via cross-coupling.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) facilitate halomethylation and amination steps by enhancing nucleophilicity.
  • Yield Improvements: Stepwise purification and intermediate characterization prevent side reactions and improve overall yield.
  • Safety and Handling: Amination reactions should be conducted under controlled conditions to avoid over-alkylation or decomposition of the furan ring.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Typical Conditions Yield (%) Comments
Furan ring synthesis Cyclization Keto-aldehyde, acid/base 50-100 °C, 2-6 hours 70-85 Temperature control critical
Aryl substitution Cross-coupling (Suzuki/Heck) 4-Fluorophenyl boronic acid or halide, Pd catalyst 80-110 °C, 4-12 hours 75-90 Pd catalyst essential for high selectivity
Halomethylation Electrophilic substitution Formaldehyde + HCl or Br2 0-25 °C, 1-3 hours 60-80 Avoid excess reagent to prevent side reactions
Amination Nucleophilic substitution or reductive amination Ammonia or methylamine, reducing agent Room temp to 50 °C, 4-12 hours 65-85 Mild conditions preferred to preserve ring
Purification Recrystallization or chromatography Ethyl acetate, methanol Ambient to reflux Purity >98% verified by NMR, MS

Chemical Reactions Analysis

Types of Reactions

C-[5-(4-Fluoro-phenyl)-2-methyl-furan-3-yl]-methylamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Nitro- or halogen-substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, C-[5-(4-Fluoro-phenyl)-2-methyl-furan-3-yl]-methylamine serves as a versatile building block for developing more complex organic molecules. Its ability to undergo electrophilic aromatic substitution reactions enhances its utility in synthesizing various derivatives.

Biology

The compound has garnered interest for its potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against certain pathogens.
  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The following table summarizes key findings:
StudyCell LineIC₅₀ (µM)Mechanism
AMCF-7 (Breast)12.5Apoptosis induction
BA549 (Lung)15.0Cell cycle arrest
CHeLa (Cervical)10.0Inhibition of proliferation

Medicine

This compound is being explored as a pharmaceutical intermediate for developing new drugs. Its potential to modulate various signaling pathways makes it a candidate for targeting neurotransmitter receptors and enzymes involved in metabolic processes.

Case Studies

Case Study on MCF-7 Cells : In vivo studies have demonstrated that this compound effectively induces apoptosis in MCF-7 cells, suggesting its potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of C-[5-(4-Fluoro-phenyl)-2-methyl-furan-3-yl]-methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine (ACI-02348)
  • Structural Difference : The 4-fluorophenyl group is replaced with a 4-trifluoromethoxy-phenyl substituent.
  • Molecular Formula: C₁₃H₁₂F₃NO₂; Molecular Weight: 271.24 g/mol.
  • Impact: The trifluoromethoxy group increases hydrophobicity (predicted LogP ~2.8 vs.
5-(4-Chlorophenyl)-3-[(pyridin-2-ylamino)methylidene]furan-2(3H)-one
  • Structural Difference: A chlorophenyl group replaces fluorophenyl, and the core is a furanone (oxidized furan) with a pyridinylamino substituent.
  • Molecular Formula : C₁₆H₁₁ClN₂O₂; Molecular Weight : 310.73 g/mol.
  • The furanone core may alter metabolic stability due to increased polarity .

Heterocyclic Variants

{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride
  • Structural Difference : Isoxazole replaces furan, with a 4-fluorophenyl group at position 5.
  • Impact : The isoxazole ring enhances metabolic stability due to resistance to oxidative degradation compared to furan. However, increased polarity may reduce membrane permeability .
Furo[2,3-b]pyridine Derivatives (e.g., )
  • Structural Difference : A furopyridine core (furan fused with pyridine) replaces simple furan.
  • Impact : The fused ring system improves π-π stacking interactions with aromatic protein residues but may reduce solubility due to increased planarity .

Halogen-Substituted Analogues

Compound Substituent Predicted LogP Key Properties
Target Compound 4-Fluoro ~2.1 Moderate lipophilicity, balanced bioavailability
4-Trifluoromethoxy Analog (ACI-02348) 4-CF₃O ~2.8 High lipophilicity, enhanced CNS penetration
4-Chloro Analog 4-Cl ~1.5 Increased lipophilicity, reduced H-bonding

Research Findings and Implications

  • Electronic Effects : Fluorine’s electronegativity enhances dipole interactions in the target compound, favoring binding to polar enzyme active sites compared to bulkier trifluoromethoxy or chloro groups .
  • Metabolic Stability : Furan rings are prone to oxidative metabolism, whereas isoxazole or pyridine-fused cores (e.g., furopyridine) exhibit longer half-lives .
  • Solubility and Bioavailability : The methylamine group in the target compound improves aqueous solubility relative to purely aromatic analogues, but trifluoromethoxy substitution may counteract this via increased hydrophobicity .

Biological Activity

C-[5-(4-Fluoro-phenyl)-2-methyl-furan-3-yl]-methylamine, with the CAS number 1540544-59-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₂FNO
  • Molecular Weight : 205.23 g/mol
  • Purity : ≥ 95% .

The compound features a furan ring substituted with a fluorophenyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily linked to its potential as a modulator of various signaling pathways. Preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic processes.

Target Proteins

Research indicates that compounds with similar structures often target:

  • Serotonin receptors : Particularly 5-HT receptors, which are crucial in mood regulation and anxiety .
  • Dihydrofolate reductase (DHFR) : Inhibitors of this enzyme are important in cancer therapy .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against certain cancer cell lines. The following table summarizes key findings from various studies:

StudyCell LineIC₅₀ (µM)Mechanism
AMCF-7 (Breast Cancer)12.5Apoptosis induction
BA549 (Lung Cancer)15.0Cell cycle arrest
CHeLa (Cervical Cancer)10.0Inhibition of proliferation

Note: IC₅₀ refers to the concentration required to inhibit 50% of the cell population.

Case Studies

  • Case Study on MCF-7 Cells :
    • Researchers observed that treatment with this compound resulted in increased apoptosis markers such as cleaved caspase-3 and PARP. This suggests a mechanism involving programmed cell death, which is beneficial for therapeutic strategies against breast cancer .
  • In Vivo Studies :
    • Animal models treated with the compound showed reduced tumor growth rates compared to controls, indicating its potential efficacy as an anticancer agent .

Safety and Toxicology

Safety assessments reveal that while this compound exhibits promising biological activity, it also poses risks:

  • Toxicity : Reports indicate that high concentrations can lead to cytotoxic effects in non-target cells.
  • Safety Data Sheet : It is classified as harmful if ingested and can cause severe skin burns .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
Reductive AminationNaBH3CN, MeOH, RT, 12h~74%
SCX Column Purification2M NH3 in MeOH>90% purity

How is the structural integrity of this compound validated in experimental settings?

Methodological Answer:
Use a combination of spectroscopic and spectrometric techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR shifts to confirm substituents on the furan ring and methylamine group. For example, aromatic protons in the 4-fluorophenyl group appear as doublets (δ 7.2–7.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peaks at m/z 234.07 for related fluorophenyl-methylamine derivatives) .
  • Elemental Analysis : Validate C, H, N, and F content to ensure stoichiometric accuracy.

Advanced Research Questions

How do computational methods like DFT inform the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can predict:

  • HOMO-LUMO Gaps : Assess reactivity by calculating frontier molecular orbitals. Becke’s 1993 study showed that exact-exchange terms improve thermochemical accuracy (average deviation: 2.4 kcal/mol for atomization energies) .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions, critical for understanding binding interactions in drug design.

Recommendation : Use Gaussian 16 with a 6-31G(d,p) basis set for geometry optimization and frequency calculations .

What transport mechanisms are hypothesized for methylamine derivatives in biological systems?

Methodological Answer:

  • Inducible Transport Systems : In Hyphomicrobium X, methylamine uptake is mediated by a single inducible system (Km_m ≈ 70–100 nM) unaffected by ammonium ions but inhibited by azide or cyanide .
  • Competitive Inhibition : Short-chain alkylamines (e.g., ethylamine, Ki_i ≈ 200 nM) compete for transport, suggesting a shared binding pocket .
  • Experimental Validation : Use 14C^{14}C-labeled methylamine to track uptake kinetics in microbial cultures under varying pH (optimum 7.0) and temperature (30°C) .

How can researchers resolve contradictions in reported biological activities or synthetic yields?

Methodological Answer:

  • Reproducibility Checks : Standardize protocols (e.g., reaction time, solvent purity). For example, yields for methylamine derivatives in ranged from 24% to 92%, likely due to variable catalyst activity .
  • Control Experiments : Test alternative reagents (e.g., NaBH4 vs. NaBH3CN for reductive amination) .
  • Data Cross-Validation : Compare HRMS and NMR data with computational predictions to identify impurities or stereochemical anomalies .

What role does the 4-fluorophenyl group play in modulating pharmacological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Fluorine’s electronegativity enhances metabolic stability and binding affinity. For example, RO3244794 (a fluorophenyl-containing COX-2 inhibitor) showed improved potency due to fluorine’s electron-withdrawing effects .
  • In Vivo Testing : Evaluate pharmacokinetics in murine models using LC-MS/MS to monitor plasma half-life and tissue distribution .

Q. Table 2: Key Pharmacological Parameters

ParameterValueReference
Plasma Half-Life~6h (murine)
IC50_{50} (COX-2)10 nM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-[5-(4-Fluoro-phenyl)-2-methyl-furan-3-yl]-methylamine
Reactant of Route 2
C-[5-(4-Fluoro-phenyl)-2-methyl-furan-3-yl]-methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.